Osimertinib mesylate

Catalog No.
S002900
CAS No.
1421373-66-1
M.F
C29H37N7O5S
M. Wt
595.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osimertinib mesylate

CAS Number

1421373-66-1

Product Name

Osimertinib mesylate

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C29H37N7O5S

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)

InChI Key

FUKSNUHSJBTCFJ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O

Synonyms

AZD9291; osimertinib; Tagrisso; AZD-9291; AZD 9291; AZD9291; AZD-9291 mesylate; Mereletinib; Mereletinib mesylate; Osimertinib mesylate

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O

Description

The exact mass of the compound Osimertinib mesylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Osimertinib mesylate is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor developed by AstraZeneca, primarily used for the treatment of non-small cell lung cancer, particularly in patients with specific mutations such as L858R and T790M. The compound is known for its selective and irreversible inhibition of mutated epidermal growth factor receptors, which are often implicated in the progression of lung cancer. Its chemical formula is C29H37N7O5SC_{29}H_{37}N_{7}O_{5}S and it has a molecular weight of approximately 596 g/mol .

As mentioned earlier, osimertinib acts by specifically targeting EGFR mutations, particularly the T790M mutation. This mutation hinders the binding of first-generation EGFR TKIs, leading to treatment resistance []. Osimertinib's irreversible binding to the mutated EGFR protein disrupts its signaling pathway, thereby inhibiting the growth and proliferation of cancer cells [].

Mechanism of Action:

Osimertinib mesylate is a small molecule, belonging to a class of drugs called Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). It specifically targets EGFR mutations, particularly the T790M mutation, which is associated with resistance to other EGFR TKIs in non-small cell lung cancer (NSCLC) []. Osimertinib covalently binds to the EGFR protein, blocking its signaling pathway and hindering the growth and survival of cancer cells [].

Preclinical Studies:

  • In vitro studies have demonstrated osimertinib's effectiveness in inhibiting the growth of NSCLC cell lines harboring EGFR mutations, including the T790M mutation [].
  • Animal models have shown osimertinib's ability to shrink tumors and improve survival in mice with EGFR-mutant NSCLC [].

Clinical Trials:

Osimertinib has been evaluated in several clinical trials, demonstrating promising results for the treatment of NSCLC patients with EGFR T790M mutations:

  • Phase II trials reported objective response rates exceeding 50%, with manageable side effects [].
  • Phase III trials confirmed osimertinib's efficacy as a second-line treatment for patients with EGFR T790M-positive NSCLC who progressed on prior EGFR TKI therapy [].

Ongoing Research:

Research efforts are ongoing to explore osimertinib's potential in various aspects of NSCLC treatment:

  • Overcoming resistance: Scientists are investigating mechanisms of resistance to osimertinib and developing strategies to overcome them [].
  • Combination therapies: Studies are exploring the efficacy and safety of combining osimertinib with other targeted therapies or immunotherapies for NSCLC [].
  • Early-stage NSCLC: Research is underway to determine the potential role of osimertinib in the treatment of patients with EGFR-mutant NSCLC at an earlier stage of the disease [].
, particularly under different stress conditions. It has been observed to degrade significantly in acidic, alkaline, and oxidative environments, forming multiple degradation products. High-performance liquid chromatography and nuclear magnetic resonance studies have been utilized to elucidate the structure of these degradation products . The primary metabolic pathways include oxidation and dealkylation, predominantly mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5 .

Osimertinib exhibits high potency against epidermal growth factor receptors with mutations associated with non-small cell lung cancer. In vitro studies indicate that it has an apparent inhibitory concentration (IC50) ranging from 6 nM to 54 nM against phospho-epidermal growth factor receptor in various cell lines . Its mechanism of action involves preferentially binding to mutated forms of the receptor, leading to inhibited cell proliferation and survival in cancerous tissues . Clinical data show a central nervous system objective response rate of 54% in treated patients .

The synthesis of osimertinib mesylate involves several key steps, including the formation of its core structure through various organic reactions. The synthetic pathway typically includes:

  • Formation of the Indole-Pyrimidine Framework: This involves coupling reactions between appropriate indole and pyrimidine derivatives.
  • Introduction of Side Chains: Dimethylaminoethyl and methoxy groups are introduced through alkylation reactions.
  • Mesylation: The final step involves converting the base compound into its mesylate form using methanesulfonic acid to enhance solubility and bioavailability .

Osimertinib mesylate is primarily indicated for the treatment of metastatic non-small cell lung cancer, especially in patients who have progressed after first-generation epidermal growth factor receptor tyrosine kinase inhibitors. It is also being explored for use in earlier stages of lung cancer therapy and in combination with other treatments to enhance efficacy .

Osimertinib is metabolized by CYP3A4 and CYP3A5, leading to significant drug-drug interactions. Co-administration with strong inhibitors or inducers of these enzymes can alter osimertinib's plasma concentrations, potentially increasing toxicity or reducing efficacy. For instance, macrolide antibiotics and antifungals may increase exposure to osimertinib, while rifampicin may decrease its effectiveness .

Several compounds are structurally or functionally similar to osimertinib mesylate. Here are some notable examples:

Compound NameTypeKey Features
GefitinibFirst-generation EGFR inhibitorLess selective for mutant EGFR; associated with resistance development.
ErlotinibFirst-generation EGFR inhibitorSimilar mechanism but less potent against T790M mutation compared to osimertinib.
AfatinibSecond-generation EGFR inhibitorMore potent but less selective; higher toxicity profile due to non-specific binding.
DacomitinibSecond-generation EGFR inhibitorIrreversible binding; broader activity against various mutations but increased side effects.

Osimertinib stands out due to its high selectivity for mutant forms of epidermal growth factor receptors while sparing wild-type receptors, resulting in reduced side effects compared to earlier generations of inhibitors .

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

595.25768848 g/mol

Monoisotopic Mass

595.25768848 g/mol

Heavy Atom Count

42

UNII

RDL94R2A16

Related CAS

2070014-82-1

Wikipedia

Osimertinib mesylate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gil HI, Um SW. The impact of age and performance status on the efficacy of
osimertinib in patients with EGFR T790M-positive non-small cell lung cancer. J
Thorac Dis. 2020 Mar;12(3):153-155. doi: 10.21037/jtd.2019.12.80. PubMed PMID:
32274079; PubMed Central PMCID: PMC7139039.


2: Jin R, Wang X, Zang R, Liu C, Zheng S, Li H, Sun N, He J. Desmoglein-2
Modulates Tumor Progression and Osimertinib Drug Resistance through the
EGFR/Src/PAK1 Pathway in Lung Adenocarcinoma. Cancer Lett. 2020 Apr 6. pii:
S0304-3835(20)30166-X. doi: 10.1016/j.canlet.2020.04.001. [Epub ahead of print]
PubMed PMID: 32272148.


3: Ameku K, Higa M. Complete Remission of Multiple Brain Metastases in a Patient
with EGFR-Mutated Non-Small-Cell Lung Cancer Treated with First-Line Osimertinib
without Radiotherapy. Case Rep Oncol Med. 2020 Mar 19;2020:9076168. doi:
10.1155/2020/9076168. eCollection 2020. PubMed PMID: 32257480; PubMed Central
PMCID: PMC7109584.


4: Ma Q, Wang J, Ren Y, Meng F, Zeng L. Pathological Mechanistic Studies of
Osimertinib Resistance in Non-Small-Cell Lung Cancer Cells Using an Integrative
Metabolomics-Proteomics Analysis. J Oncol. 2020 Mar 17;2020:6249829. doi:
10.1155/2020/6249829. eCollection 2020. PubMed PMID: 32256584; PubMed Central
PMCID: PMC7103047.


5: Kang XH, Wang K, Wang Y, Zhao HK, Zhang J, Zhao KL, Miao ZH, Xu ZY, Cao F,
Gong YB. [Mechanism of PLOD2 induced osimertinib resistance in non-small cell
lung cancer HCC827 cells]. Zhonghua Zhong Liu Za Zhi. 2020 Mar 23;42(3):210-215.
doi: 10.3760/cma.j.cn112152-20190322-00186. Chinese. PubMed PMID: 32252199.


6: Han R, Hao S, Lu C, Zhang C, Lin C, Li L, Wang Y, Hu C, He Y. Aspirin
sensitizes osimertinib-resistant NSCLC cells in vitro and in vivo via
Bim-dependent apoptosis induction. Mol Oncol. 2020 Apr 1. doi:
10.1002/1878-0261.12682. [Epub ahead of print] PubMed PMID: 32239624.


7: Tone M, Inomata M, Awano N, Kuse N, Jo T, Yoshimura H, Minami J, Takada K,
Miyamoto S, Izumo T. Salvage Chemotherapy Following Osimertinib in Non-small Cell
Lung Cancer Harboring Epidermal Growth Factor Receptor Mutation. Anticancer Res.
2020 Apr;40(4):2239-2246. doi: 10.21873/anticanres.14186. PubMed PMID: 32234920.


8: Zhao Z, Li L, Wang Z, Duan J, Bai H, Wang J. The Status of the EGFR T790M
Mutation is associated with the Clinical Benefits of Osimertinib Treatment in
Non-small Cell Lung Cancer Patients: A Meta-Analysis. J Cancer. 2020 Mar
4;11(11):3106-3113. doi: 10.7150/jca.38411. eCollection 2020. PubMed PMID:
32231715; PubMed Central PMCID: PMC7097959.


9: Piotrowska Z, Hata AN. Resistance to First-Line Osimertinib in EGFR-mutant
NSCLC: Tissue is the Issue. Clin Cancer Res. 2020 Mar 26. pii:
clincanres.0097.2020. doi: 10.1158/1078-0432.CCR-20-0097. [Epub ahead of print]
PubMed PMID: 32217611.


10: Kaira K, Ogiwara Y, Naruse I. Occurrence of Ventricular Fibrillation in a
Patient With Lung Cancer Receiving Osimertinib. J Thorac Oncol. 2020
Apr;15(4):e54-e55. doi: 10.1016/j.jtho.2019.11.029. PubMed PMID: 32216947.

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